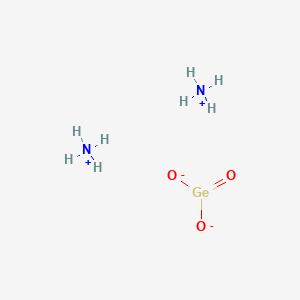
Diammonium germanate
Description
Diammonium germanate, also known as diammonium hexafluorogermanate(IV) (CAS: 16962-47-3), is a chemical compound with the molecular formula (NH₄)₂GeF₆ and a molecular weight of 222.71 g/mol . It belongs to the class of ammonium fluorometallates, characterized by ammonium cations paired with complex anions containing germanium and fluorine. The compound is a crystalline solid, often utilized in specialized chemical syntheses and materials science due to its unique germanate-based structure.
Properties
CAS No. |
12183-63-0 |
|---|---|
Molecular Formula |
GeH8N2O3 |
Molecular Weight |
156.71 g/mol |
IUPAC Name |
diazanium;dioxido(oxo)germane |
InChI |
InChI=1S/GeO3.2H3N/c2-1(3)4;;/h;2*1H3/q-2;;/p+2 |
InChI Key |
APNGRXAWZRFKOF-UHFFFAOYSA-P |
SMILES |
[NH4+].[NH4+].[O-][Ge](=O)[O-] |
Canonical SMILES |
[NH4+].[NH4+].[O-][Ge](=O)[O-] |
Synonyms |
diammonium germanate |
Origin of Product |
United States |
Comparison with Similar Compounds
Diammonium Phosphate (DAP)
- Chemical Formula : (NH₄)₂HPO₄
- Molecular Weight : 132.06 g/mol
- Applications : Widely used as a phosphorus fertilizer in agriculture and as a flame retardant in industrial settings .
- Comparison : Unlike diammonium germanate, DAP’s phosphate anion (HPO₄²⁻) contributes to soil nutrient enrichment, whereas the fluorogermanate anion (GeF₆²⁻) in this compound lacks agricultural relevance. DAP also exhibits higher water solubility, making it practical for fertilizer use, while this compound’s solubility and stability in aqueous environments remain less documented .
Diammonium Citrate
- Chemical Formula : C₆H₈O₇·2NH₃
- Molecular Weight : 226.18 g/mol
- Applications : Employed in cosmetics, food additives, and industrial chelating agents due to its mild acidity and solubility in water .
- Comparison: Diammonium citrate’s organic citrate anion contrasts with the inorganic fluorogermanate in this compound. The citrate’s versatility in pH regulation and metal chelation differs from this compound’s niche applications in materials science .
Diammonium Peroxodisulphate
- Chemical Formula : (NH₄)₂S₂O₈
- Molecular Weight : 228.21 g/mol
- Applications : A strong oxidizing agent used in polymerization reactions and laboratory settings .
- Comparison : Both compounds share ammonium cations, but peroxodisulphate’s oxidizing properties and associated hazards (e.g., skin irritation, respiratory risks) differ from this compound’s hazards, which include toxicity via ingestion or inhalation .
Other Germanate Compounds
Alkali Germanates (e.g., Sodium Germanate)
- Chemical Formula : Na₂GeO₃
- Applications : Used in germanate glasses with high thermal stability and unique optical properties .
- Comparison: Alkali germanates form glass networks with nonlinear property trends (the "germanate anomaly"), whereas this compound’s crystalline structure and ammonium content limit its use in glass matrices. Alkali germanates also exhibit higher thermal stability compared to ammonium salts, which may decompose at lower temperatures .
Europium-Doped Germanate Glasses
- Structure : Germanate glasses modified with phosphate or other oxides to enhance luminescence properties .
- Comparison : These glasses exploit the germanate anion’s ability to host rare-earth ions (e.g., Eu³⁺) for photonic applications. This compound could serve as a germanium source in glass synthesis but lacks direct luminescent functionality without doping .
Fluorometallates
Ammonium Hexafluorosilicate
- Chemical Formula : (NH₄)₂SiF₆
- Comparison : Structurally analogous to this compound, but silicon replaces germanium. Both are used in specialty chemical synthesis, though ammonium hexafluorosilicate is more commonly employed in water fluoridation and ceramics. The larger ionic radius of Ge⁴⁺ compared to Si⁴⁺ may influence lattice stability and reactivity .
Data Tables
Table 1: Chemical Properties Comparison
| Compound | Formula | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|
| This compound | (NH₄)₂GeF₆ | 222.71 | Materials synthesis |
| Diammonium Phosphate | (NH₄)₂HPO₄ | 132.06 | Fertilizer, flame retardant |
| Diammonium Citrate | C₆H₈O₇·2NH₃ | 226.18 | Cosmetics, food additives |
| Sodium Germanate | Na₂GeO₃ | 166.58 | Photonic glasses |
Q & A
Q. What are the challenges in synthesizing high-purity this compound, and how can they be mitigated?
- Methodological Answer : Challenges include hygroscopicity and side reactions (e.g., ammonium decomposition). Mitigate via solvent-free synthesis, ultrahigh-purity precursors, and inert-atmosphere gloveboxes. Purity verification requires ICP-MS for trace metal analysis and neutron diffraction for hydrogen/deuterium exchange studies .
Data Management and Compliance
- Referencing Standards : Follow discipline-specific DMP templates (e.g., DFG, Science Europe) to document data storage, sharing, and preservation. Use repositories like Zenodo for raw spectral/XRD data .
- GDPR Considerations : If human data is involved, ensure granular consent forms and anonymization protocols. Consult institutional review boards (IRBs) for compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


